(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound (E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the class of fused triazolothiadiazoles, which are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiproliferative properties . The core structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a bicyclic system combining triazole and thiadiazole rings, enabling π-π stacking and hydrogen-bonding interactions with biological targets. Substitutions at the 3- and 6-positions critically influence bioactivity, solubility, and metabolic stability. This article compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic strategies, and pharmacological profiles.
Properties
IUPAC Name |
6-[(E)-2-(3-fluorophenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN5S/c17-13-3-1-2-11(10-13)4-5-14-21-22-15(19-20-16(22)23-14)12-6-8-18-9-7-12/h1-10H/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJXCHSPIHMXTC-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazolo-thiadiazoles, which are known for their potential therapeutic applications across various medical fields.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHFNS
- Molecular Weight : 273.31 g/mol
- IUPAC Name : this compound
The presence of both the triazole and thiadiazole rings contributes to its biological activity by allowing for interactions with various biological targets.
Anticancer Properties
Research indicates that compounds containing the triazolo-thiadiazole scaffold exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of triazolo-thiadiazoles can inhibit the growth of various cancer cell lines. In one study, a related compound demonstrated an IC value of 1.5 µM against EGFR, indicating potent activity against breast cancer cells .
Enzyme Inhibition
The compound exhibits inhibitory activity against several key enzymes:
- Cholinesterase Inhibition : Triazole derivatives have been noted for their ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .
- Carbonic Anhydrase : The compound may also interact with carbonic anhydrases, enzymes involved in regulating pH and fluid balance .
Antimicrobial Activity
The triazolo-thiadiazole framework is associated with antimicrobial properties:
- Broad-Spectrum Activity : Compounds within this class have shown efficacy against a variety of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of metabolic pathways .
Analgesic Effects
Recent studies have highlighted the analgesic potential of these compounds:
- Pain Relief Mechanism : In animal models, certain derivatives exhibited significant antinociceptive effects comparable to standard analgesics like aspirin . The mechanism may involve inhibition of COX enzymes.
Synthesis and Evaluation
A series of experiments were conducted to synthesize and evaluate the biological activity of this compound. Key findings include:
| Compound | Activity Type | IC Value | Reference |
|---|---|---|---|
| 5g | Antinociceptive | < 10 µM | |
| 5j | Anticancer | 0.33 µM | |
| 8i | EGFR Inhibitor | 1.5 µM |
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with target proteins. These studies suggest that the compound can form hydrogen bonds with active sites in target enzymes, enhancing its inhibitory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Pharmacological Activities
The 3-fluorostyryl and pyridin-4-yl groups in the target compound distinguish it from other derivatives. Fluorine at the 3-position of the styryl moiety may increase lipophilicity and metabolic stability, while the pyridinyl group at position 3 contributes to hydrogen bonding and solubility . Below is a comparative analysis of key analogs:
Key Observations:
- Fluorine Substitution : Fluorinated analogs (e.g., 3-(4-fluorophenyl) in , 6-(3-fluorophenyl) in ) exhibit enhanced cytotoxicity, likely due to improved membrane permeability and target binding.
- Styryl Groups : Compounds with styryl substituents (e.g., 6-[(E)-2-phenylethenyl] in ) are structural analogs of the target compound. Their E-configuration may optimize steric alignment for receptor interactions.
Structural and Pharmacokinetic Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
